molecular formula C15H15BrN2O B7497680 N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide

Cat. No.: B7497680
M. Wt: 319.20 g/mol
InChI Key: SWBJSFQJRWKJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide, also known as BCP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrole carboxamide compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide involves the modulation of various signaling pathways. It has been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. This compound also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. It has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound also reduces the levels of reactive oxygen species and lipid peroxidation. It has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neurogenesis and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and has a high purity. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulations.

Future Directions

There are several future directions for N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide research. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on metabolic disorders such as obesity and diabetes. This compound can also be used as a tool for studying the role of various signaling pathways in disease pathogenesis. Further studies are needed to elucidate the molecular mechanisms of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic effects in cancer, neurological disorders, and inflammation. This compound modulates various signaling pathways and has several biochemical and physiological effects. Although it has some limitations, this compound is a valuable tool for scientific research, and further studies are needed to explore its full potential.

Synthesis Methods

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of benzylamine, cyclopropylamine, and 4-bromo-1H-pyrrole-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDCI and HOBt to form the desired product. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has shown promising results in the treatment of cancer, neurological disorders, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c16-12-8-14(17-9-12)15(19)18(13-6-7-13)10-11-4-2-1-3-5-11/h1-5,8-9,13,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBJSFQJRWKJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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